tert-butyl 4-[[2-(4-bromophenyl)acetyl]amino]piperidine-1-carboxylate
Overview
Description
tert-butyl 4-[[2-(4-bromophenyl)acetyl]amino]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a bromophenylacetamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-(4-bromophenyl)acetamido]piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenylacetamido Group: This step involves the reaction of the piperidine derivative with 4-bromophenylacetic acid or its derivatives under suitable conditions to form the bromophenylacetamido group.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-[[2-(4-bromophenyl)acetyl]amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar solvents.
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Reduction: Reduced derivatives with modified functional groups.
Scientific Research Applications
tert-butyl 4-[[2-(4-bromophenyl)acetyl]amino]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-(4-bromophenyl)acetamido]piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenylacetamido group may interact with biological receptors or enzymes, leading to modulation of their activity. The piperidine ring can also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate: Similar structure with a bromoacetyl group instead of a bromophenylacetamido group.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Uniqueness
tert-butyl 4-[[2-(4-bromophenyl)acetyl]amino]piperidine-1-carboxylate is unique due to the presence of the bromophenylacetamido group, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Properties
Molecular Formula |
C18H25BrN2O3 |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
tert-butyl 4-[[2-(4-bromophenyl)acetyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25BrN2O3/c1-18(2,3)24-17(23)21-10-8-15(9-11-21)20-16(22)12-13-4-6-14(19)7-5-13/h4-7,15H,8-12H2,1-3H3,(H,20,22) |
InChI Key |
TYNVREAHYQUWQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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